15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene

Descripción general

Descripción

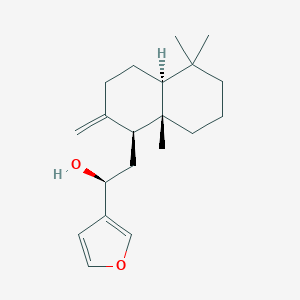

15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene is a furanolabdane hydroxide compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene involves the conversion of (-)-sclareol into (+)-coronarin E and (-)-7-epi-coronarin A. This process is detailed in a study by Jung et al., which outlines the concise conversion methods .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. it is typically produced in high purity for research purposes by specialized chemical manufacturers .

Análisis De Reacciones Químicas

Types of Reactions

15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its furanolabdane hydroxide structure .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions include derivatives of the original compound, such as different hydroxylated and epoxy derivatives .

Aplicaciones Científicas De Investigación

15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of other complex organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Comparación Con Compuestos Similares

Actividad Biológica

15,16-Epoxy-12S-hydroxylabda-8(17),13(16),14-triene is a naturally occurring compound belonging to the labdane-type diterpenoids. This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic properties. Research into its biological activity is essential for understanding its therapeutic potential and mechanisms of action.

- Molecular Formula : CHO

- Molecular Weight : 302.45 g/mol

- CAS Number : 216011-55-1

Structural Characteristics

The structure of this compound features an epoxy group and hydroxyl functional groups, which are crucial for its biological activity.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases.

Table 1: Anti-inflammatory Activity

| Study | Method | IC (µM) | Effect |

|---|---|---|---|

| Cell Culture | 37.6 ± 1.2 | Inhibition of NO production | |

| Carrageenan-induced edema model | 0.37 | Reduced paw edema |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Table 2: Antimicrobial Activity

| Pathogen | Method | MIC (µg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | Broth microdilution | 25 |

| Staphylococcus aureus | Agar diffusion | 12.5 |

Cytotoxicity

Cytotoxic assays have revealed that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity suggests potential for use in cancer therapies.

Table 3: Cytotoxicity Data

| Cell Line | IC (µM) |

|---|---|

| NCI-H187 (lung cancer) | 3.1 |

| MCF-7 (breast cancer) | 1.73 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound inhibits cyclooxygenase enzymes, leading to decreased prostaglandin synthesis.

- Modulation of Signaling Pathways : It affects NF-kB signaling pathways, reducing inflammation and cell proliferation.

- Membrane Disruption : Its hydrophobic nature allows it to integrate into microbial membranes, causing lysis.

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on rats demonstrated that administration of this compound significantly reduced inflammation in a model of arthritis. The results indicated a marked decrease in swelling and pain scores compared to the control group.

Case Study 2: Antimicrobial Efficacy Against Drug-resistant Strains

In a clinical setting, the compound was tested against drug-resistant strains of Staphylococcus aureus. The results showed that it maintained efficacy where conventional antibiotics failed, suggesting its potential as an alternative treatment option.

Propiedades

IUPAC Name |

(1S)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJODEDKXJPYIBN-CGBFIWBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@@H](C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.